Methyl isothiocyanato(phenyl)acetate
Description
Methyl isothiocyanato(phenyl)acetate is an organic compound that has garnered interest within the scientific community due to its unique combination of functional groups. This article provides a focused exploration of this molecule, detailing its structural characteristics, its place within the broader context of related chemical classes, and the scientific motivations for its investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isothiocyanato-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSLEVKFWIFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl Isothiocyanato Phenyl Acetate
Strategies for Incorporating the Isothiocyanate Moiety onto Phenylacetate (B1230308) Scaffolds
The primary route for synthesizing methyl isothiocyanato(phenyl)acetate involves the conversion of a precursor molecule, methyl aminophenylacetate. This transformation from a primary amine to the corresponding isothiocyanate can be achieved through several established and emerging synthetic protocols.
The most common and direct approach begins with methyl aminophenylacetate, where the amino group serves as the reactive handle for isothiocyanation. The methods generally revolve around the formation of an intermediate that is subsequently converted to the final isothiocyanate product.
A prevalent and widely applicable method for synthesizing isothiocyanates is the decomposition of dithiocarbamate (B8719985) salts. nih.govnih.gov This two-step process begins with the formation of a dithiocarbamate salt from the primary amine precursor, methyl aminophenylacetate, and carbon disulfide. researchgate.net This intermediate salt is then treated with a desulfurizing agent to yield the target isothiocyanate. nih.govresearchgate.net A variety of reagents have been developed for this desulfurization step, each with its own advantages regarding reaction conditions, yield, and substrate scope. nih.govepa.gov
The general mechanism involves the initial formation of the dithiocarbamate salt, which is then decomposed by the desulfurizing agent. nih.gov This strategy is effective for a wide range of alkyl and aryl amines. rsc.org
Table 1: Comparison of Common Desulfurization Agents for Dithiocarbamate Salts
| Desulfurization Agent | Typical Reaction Conditions | Advantages | Applicable Substrates | Reference |
|---|---|---|---|---|
| Thiophosgene (B130339) (CSCl₂) | Base-catalyzed | Good yields for various ITCs | Aromatic, Chiral | nih.gov |
| Triphosgene | Similar to thiophosgene | Safer alternative to thiophosgene | Aryl | nih.gov |
| Lead Nitrate (Pb(NO₃)₂) | Aqueous solution, steam distillation | Established method | Aryl | nih.govorgsyn.org |
| Copper(II) Sulfate (CuSO₄) | Mild conditions, room temp | Cheap, readily available, air-stable | Alkyl, Aryl, Aromatic | nih.govorgsyn.org |
| Tosyl Chloride (TsCl) | In situ generation of dithiocarbamate | Facile, general protocol, good yields | Alkyl, Aryl | researchgate.netorganic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Mild conditions, water/protic solvents | Green reagent, simple workup | Non-chiral, Diisothiocyanates | nih.gov |
| Sodium Persulfate (Na₂S₂O₈) | One-pot or two-step, in water | Green, efficient, stable, tolerates many functional groups | Alkyl, Aryl, Chiral, Amino acid derivatives | nih.govrsc.org |
The reaction of primary amines with thiophosgene (CSCl₂) in the presence of a base is a classic and signature method for the synthesis of isothiocyanates. nih.gov This approach would involve treating methyl aminophenylacetate with thiophosgene to directly form this compound. While effective for producing a variety of aromatic and chiral isothiocyanates in good yields, the extreme toxicity of thiophosgene has driven the development of safer alternatives. nih.govtandfonline.com
One such alternative is triphosgene, which is considered safer to handle although still hazardous. nih.gov It demonstrates comparable effectiveness to thiophosgene for the synthesis of aryl isothiocyanates. nih.gov Other thiocarbonyl transfer reagents that have been developed to replace thiophosgene include thiocarbonyldiimidazole and di-2-pyridyl thionocarbonate. tandfonline.comrsc.org The reaction of dithiocarbamate salts with phosgene (B1210022) also proceeds smoothly to yield isothiocyanates. cbijournal.com
The formation of the dithiocarbamate salt intermediate is a crucial first step in many isothiocyanate synthesis pathways. nih.govnih.gov This reaction involves treating the primary amine, in this case, methyl aminophenylacetate, with carbon disulfide (CS₂) in the presence of a base. researchgate.net Common bases used include organic amines like triethylamine (B128534) (Et₃N) or aqueous ammonia (B1221849). researchgate.netorgsyn.org
The general procedure involves the nucleophilic attack of the primary amine on the carbon of CS₂, followed by deprotonation by the base to form the dithiocarbamate salt. nih.gov This salt can either be isolated before the subsequent desulfurization step or generated in situ. nih.govorganic-chemistry.org This method is highly versatile and forms the basis for many one-pot procedures for isothiocyanate synthesis. researchgate.netrsc.orgresearchgate.net For example, a facile protocol for preparing various alkyl- and arylisothiocyanates involves the in situ generation of dithiocarbamate salts by treating amines with carbon disulfide and triethylamine, followed by decomposition mediated by tosyl chloride. organic-chemistry.org
Oxidative desulfurization represents a greener and often more efficient subclass of methods for converting dithiocarbamate salts into isothiocyanates. nih.govrsc.org These methods utilize oxidizing agents that are typically more environmentally benign and easier to handle than traditional heavy metal salts or thiophosgene-based reagents. rsc.orgresearchgate.net
Sodium persulfate (Na₂S₂O₈) has been highlighted as a particularly efficient desulfurization agent. nih.govrsc.org It is stable, inexpensive, and can be used in water, making it a green reagent. nih.gov This method is effective for a broad range of substrates, including alkyl, aryl, and amino acid derivatives, and notably permits the synthesis of chiral isothiocyanates without racemization. nih.govrsc.org The reaction tolerates numerous functional groups such as esters, which is critical for the synthesis of this compound. rsc.org
Molecular iodine (I₂) is another effective reagent for oxidative desulfurization. researchgate.net An improved procedure utilizes iodine and sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic system. cbijournal.comresearchgate.net This approach is cost-effective, uses non-toxic and readily available reagents, and offers a simple workup, as the product is extracted into the organic layer while impurities remain in the aqueous phase. cbijournal.comresearchgate.net
Table 2: Overview of Oxidative Desulfurization Reagents
| Oxidizing Agent | System/Conditions | Key Features | Reference |
|---|---|---|---|
| Sodium Persulfate (Na₂S₂O₈) | Water, basic conditions | Green, practical, efficient, tolerates many functional groups, preserves chirality. | nih.govrsc.org |
| Iodine (I₂) | Water/ethyl acetate, NaHCO₃ | Non-toxic, inexpensive, easy workup, high yields, mild conditions. | cbijournal.comresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Water/protic solvents | Mild conditions, green reagent (byproduct is water). | nih.gov |
Beyond the traditional methods starting from amines, research has uncovered alternative pathways to isothiocyanates that could be adapted for phenylacetate synthesis. organic-chemistry.org
One modern approach is the sulfurization of isocyanides with elemental sulfur. nih.govrsc.org This reaction can be catalyzed by tertiary amines, such as DBU, under moderate heating. nih.gov This method avoids the use of highly toxic reagents like carbon disulfide or thiophosgene. nih.govrsc.org The synthesis would first require the conversion of methyl aminophenylacetate to the corresponding isocyanide, which is then reacted with sulfur.
Another alternative involves the use of different thiocarbonyl transfer reagents. The reaction of primary amines with phenyl chlorothionoformate in the presence of sodium hydroxide (B78521) provides a facile and efficient route to isothiocyanates. organic-chemistry.org This can be performed as a one-pot process or a two-step approach, offering versatility for different substrates. organic-chemistry.org Additionally, reagents derived from trifluoromethyl sources, such as TMSCF₃ (Ruppert-Prakash reagent) or AgSCF₃, can react with primary amines to generate isothiocyanates under mild conditions with broad functional group tolerance. organic-chemistry.orgrsc.org
Finally, Lawesson's reagent, a well-known thionating agent, has been used to convert isocyanates to isothiocyanates. tandfonline.com More recently, it has been shown to be effective in the direct thionation of isocyanides to form isothiocyanates, presenting another potential, albeit indirect, route from an aminophenylacetate precursor. tandfonline.com
Direct Isothiocyanation from Non-Nitrogen Phenylacetate Precursors
The direct conversion of a non-nitrogen containing phenylacetate precursor to this compound is a challenging transformation that typically proceeds through a multi-step sequence rather than a single direct isothiocyanation step. A plausible synthetic strategy involves the initial functionalization of the phenyl ring of methyl phenylacetate, followed by conversion to the isothiocyanate.
One viable route begins with the regioselective halogenation of methyl phenylacetate to introduce a leaving group on the aromatic ring. This can be followed by a transition-metal-catalyzed cross-coupling reaction with a thiocyanate (B1210189) salt. For instance, palladium- or copper-catalyzed reactions are commonly employed for the formation of C-N and C-S bonds. researchgate.netrsc.orgorganic-chemistry.org Specifically, aryl halides can be converted to aryl isothiocyanates. chemrxiv.org This transformation is thermodynamically favored over the formation of the corresponding thiocyanate isomer, especially at elevated temperatures. chemrxiv.org
A hypothetical reaction sequence could involve the bromination of methyl phenylacetate to yield methyl (4-bromophenyl)acetate. This intermediate can then be subjected to a palladium-catalyzed reaction with potassium thiocyanate (KSCN) to furnish the desired methyl (4-isothiocyanatophenyl)acetate. The development of efficient palladium catalysts has been a significant area of research to overcome challenges such as catalyst deactivation by the cyanide or thiocyanate ions. researchgate.net
| Step | Reaction | Reagents and Conditions |
| 1 | Halogenation | Methyl phenylacetate, N-Bromosuccinimide (NBS), catalyst (e.g., AIBN), solvent (e.g., CCl4), heat/light |
| 2 | Isothiocyanation | Methyl (4-bromophenyl)acetate, KSCN, Palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., phosphine-based), solvent (e.g., DMF, Toluene), heat |
Synthesis of Methyl Phenylacetate Derivatives as Core Intermediates
The synthesis of appropriately substituted methyl phenylacetate derivatives is a critical step in the multi-step preparation of this compound. This involves functionalizing the phenyl ring and ensuring the presence of the methyl ester group.
A common and well-established strategy for introducing an isothiocyanate group onto an aromatic ring is through the conversion of a primary amino group. Therefore, the regioselective introduction of a nitro group, which can be subsequently reduced to an amine, is a key transformation.
The nitration of phenylacetic acid can be achieved using a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction primarily yields p-nitrophenylacetic acid. orgsyn.org The resulting p-nitrophenylacetic acid can then be reduced to p-aminophenylacetic acid. Following the synthesis of the amino-functionalized phenylacetic acid, the isothiocyanate group can be introduced. A widely used method for this conversion is the reaction of the primary amine with thiophosgene or its less toxic alternatives, such as di-2-pyridyl thiocarbonate or thiocarbonyl diimidazole. nih.gov The reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by decomposition with a desulfurizing agent, is another common route to isothiocyanates. organic-chemistry.org
Table 2.2.1.1: Regioselective Nitration and Subsequent Reduction
| Step | Starting Material | Reaction | Reagents and Conditions | Product |
| 1 | Phenylacetic acid | Nitration | Conc. H2SO4, Conc. HNO3 | p-Nitrophenylacetic acid |
| 2 | p-Nitrophenylacetic acid | Reduction | e.g., H2, Pd/C or Sn, HCl | p-Aminophenylacetic acid |
The formation of the methyl ester from the corresponding phenylacetic acid derivative is a fundamental step. The Fischer-Speier esterification is a classical and widely used method for this purpose. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com
For sterically hindered carboxylic acids, alternative methods may be necessary. However, for phenylacetic acid and its simple derivatives, Fischer esterification is generally efficient. jk-sci.com The reaction is typically carried out at the reflux temperature of the alcohol. rsc.org
Table 2.2.2.1: Typical Fischer Esterification Conditions
| Parameter | Condition |
| Carboxylic Acid | Phenylacetic acid or its derivative |
| Alcohol | Methanol (B129727) (often used as solvent) |
| Catalyst | Concentrated H₂SO₄ or HCl |
| Temperature | Reflux |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃ solution), extraction, and purification |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time for each synthetic step.
In the context of esterification , microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. acs.orgrsc.orgmdpi.com For the esterification of phenylacetic acid derivatives, microwave conditions can be optimized by adjusting the power, temperature, and catalyst concentration. acs.org Flow chemistry also presents a scalable and efficient platform for esterification reactions, allowing for precise control over reaction parameters and potentially higher throughput. nih.gov
For the isothiocyanate formation step, particularly from a primary amine, the choice of thiocarbonylating reagent and reaction conditions is critical to avoid the formation of byproducts like thioureas. While thiophosgene is highly effective, its toxicity has led to the development of numerous alternatives. nih.govorganic-chemistry.org The optimization of these alternative methods often involves a careful selection of the desulfurizing agent for the intermediate dithiocarbamate salt. organic-chemistry.org Factors such as the base used in the formation of the dithiocarbamate and the solvent system can significantly impact the reaction's efficiency and yield. beilstein-journals.org
For the palladium-catalyzed isothiocyanation of a halogenated methyl phenylacetate, the choice of ligand for the palladium catalyst is paramount. Different phosphine (B1218219) ligands can have a profound effect on the catalyst's activity and stability. researchgate.net The reaction temperature and the choice of solvent (e.g., DMF, toluene) also play a crucial role in achieving high conversion and selectivity. researchgate.net
Table 2.3.1: Parameters for Optimization
| Reaction Step | Key Parameters for Optimization |
| Esterification | Catalyst (e.g., H₂SO₄, solid acid catalysts), Temperature, Reaction Time, Use of Microwave or Flow Chemistry |
| Isothiocyanate Formation (from amine) | Thiocarbonylating agent (e.g., CS₂, thiophosgene alternatives), Base, Desulfurizing agent, Solvent |
| Isothiocyanation (from halide) | Palladium catalyst and ligand, Temperature, Solvent, Thiocyanate source |
Mechanistic Insights into the Reactivity of Methyl Isothiocyanato Phenyl Acetate
Reaction Pathways of the Isothiocyanate Group within the Phenylacetate (B1230308) Context
The isothiocyanate functional group is a versatile electrophile, readily participating in a variety of chemical transformations. Its reactivity is significantly enhanced when adjacent to an electron-withdrawing group, a principle that applies to methyl isothiocyanato(phenyl)acetate due to the presence of the methyl ester. arkat-usa.org This heightened electrophilicity makes the central carbon of the N=C=S moiety highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions Leading to Novel Derivatives
The most fundamental reaction pathway for isothiocyanates involves the nucleophilic addition to the electrophilic carbon atom. wikipedia.orgarkat-usa.org In the context of this compound, this pathway allows for the synthesis of a diverse array of functionalized molecules, primarily through the formation of new carbon-nucleophile bonds.
The reaction between an isothiocyanate and a primary or secondary amine is a classic, high-yielding method for the synthesis of N,N'-disubstituted thioureas. nih.govuzhnu.edu.ua This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. For this compound, this reaction provides a direct route to a series of complex thiourea (B124793) derivatives, where the phenylacetate scaffold is incorporated into the final structure.
The general mechanism involves the lone pair of the amine nitrogen attacking the isothiocyanate carbon, leading to a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea product. The reaction is typically efficient and can be performed under mild conditions. nih.govorganic-chemistry.org While reactions with aliphatic amines often proceed readily at room temperature, less nucleophilic aromatic amines may require heating. nih.gov
Table 1: Representative Thiourea Derivatives from this compound This table presents hypothetical products based on established isothiocyanate chemistry.
| Nucleophilic Amine | Product Name |
| Aniline | Methyl (phenyl)(3-phenyl-2-thioureido)acetate |
| Benzylamine | Methyl (3-benzyl-2-thioureido)(phenyl)acetate |
| Piperidine | Methyl (phenyl)(3,3-pentamethylene-2-thioureido)acetate |
| Hydrazine | Methyl (phenyl)(2-thiocarbamoylhydrazinyl)acetate |
This reaction is not limited to simple amines; other nitrogen nucleophiles like hydrazines can react similarly to form thiosemicarbazides, which are themselves valuable precursors for heterocyclic synthesis. nih.gov
While intermolecular reactions are common, the structure of this compound and its derivatives allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions require the presence of a suitably positioned nucleophile within the same molecule that can attack the isothiocyanate carbon.
For instance, a derivative of this compound bearing a nucleophilic group (e.g., a hydroxyl or amino group) on the phenyl ring at the ortho position could undergo intramolecular cyclization. Such processes are well-documented for other functionalized isothiocyanates. uzhnu.edu.ua A hypothetical reaction could involve the cyclization of methyl (2-aminophenyl)(isothiocyanato)acetate. In this case, the ortho-amino group could attack the isothiocyanate carbon, leading, after a series of steps, to a quinazoline-based heterocyclic system.
The rate and feasibility of these cyclizations are highly dependent on the length and nature of the "tether" connecting the nucleophile and the electrophile, with the formation of 5- and 6-membered rings being generally favored due to lower ring strain and favorable entropic factors. wikipedia.orglibretexts.org The Dieckmann cyclization, an intramolecular Claisen condensation, is another example of a ring-forming reaction involving esters, highlighting the potential for the methyl acetate (B1210297) moiety to participate in such transformations under basic conditions. youtube.comyoutube.com
Cycloaddition Chemistry and Heterocycle Formation (e.g., [3+2] Cycloadditions)
Isothiocyanates can participate as 2π components in cycloaddition reactions to form a variety of five- and six-membered heterocycles. fiveable.meyoutube.com These reactions are powerful tools for rapidly building molecular complexity. The C=S bond of the isothiocyanate is often the reactive component in these transformations.
A notable example is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) with nitrones or azomethine ylides. acs.org The reaction of an isothiocyanate with a nitrone can lead to the formation of 1,2,4-oxadiazolidine-5-thiones. The regioselectivity of such reactions—whether the C=N or C=S bond of the isothiocyanate reacts—can be influenced by the specific substrates and reaction conditions. Theoretical studies on the reaction of phenyl isothiocyanate on a Ge(100) surface showed that [2+2] cycloaddition can occur across either the C=S or C=N bond. researchgate.net
Furthermore, isothiocyanates can react with diazo compounds. Acyl isothiocyanates, for instance, react with diazoazoles at the C=S bond to yield azolo[5,1-d] nih.govorganic-chemistry.orgacs.orgmdpi.comthiatriazines. arkat-usa.org It is noted that this reactivity is specific to acyl isothiocyanates, as simpler alkyl or aryl isothiocyanates were unsuccessful in the same reaction, suggesting the electron-withdrawing nature of the adjacent group is crucial. arkat-usa.org This implies that this compound, with its electron-withdrawing ester group, would be a promising candidate for such cycloaddition chemistry.
Table 2: Potential Heterocyclic Scaffolds from Cycloaddition Reactions
| Reaction Type | Reactant Partner | Resulting Heterocycle Core |
| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidine-5-thione |
| [3+2] Cycloaddition | Azomethine Ylide | Thiazolidine derivative |
| [4+2] Cycloaddition | Electron-rich Diene | Dihydro-2H-1,3-thiazine |
| [3+3] Cycloaddition | Spirocyclopropyl Oxindole | Spirocyclic Tetrahydro-1,2-oxazine |
Electrophilic Nature and Unique Reaction Pathways
The carbon atom of the isothiocyanate group is inherently electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms. wikipedia.orgnih.gov This electrophilicity is the driving force for its reactions with nucleophiles. In this compound, this effect is amplified by the electron-withdrawing nature of the methyl ester group attached to the alpha-carbon.
The reactivity of isothiocyanates can be compared to other carboxylic acid derivatives. Thioesters, for example, are more reactive toward nucleophilic attack than their corresponding esters. libretexts.org This is because the lone pair on the sulfur atom provides poorer orbital overlap to stabilize the carbonyl (or in this case, the N=C=S system) by resonance, making the carbon more electrophilic. stackexchange.com Similarly, the electron-withdrawing character of the acyl group in acyl isothiocyanates enhances the reactivity of the isothiocyanate group, promoting nucleophilic addition. arkat-usa.org By analogy, the α-ester group in this compound is expected to significantly increase the electrophilicity of the isothiocyanate carbon compared to simple alkyl isothiocyanates.
This enhanced electrophilicity facilitates not only additions of strong nucleophiles but also reactions with weaker ones. For example, thioacids react readily with isothiocyanates at room temperature to form amides with the extrusion of carbon disulfide (CS₂), a process that is much less efficient with less electrophilic isocyanates. nih.gov This reaction proceeds through the nucleophilic attack of the thioacid, followed by rearrangement and elimination.
Role of the Methyl Acetate Moiety in Influencing Isothiocyanate Reactivity
The methyl acetate and phenyl moieties at the α-position are not merely passive substituents; they actively influence the reactivity of the isothiocyanate group through a combination of electronic and steric effects.
Electronic Effects: The primary electronic influence of the methyl acetate group is its inductive electron-withdrawing effect (-I effect). This effect de-shields the alpha-carbon and, by extension, the adjacent isothiocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org This increased reactivity is analogous to the activation seen in acyl isothiocyanates. arkat-usa.org
Furthermore, the alpha-proton (the hydrogen on the carbon bearing the phenyl, ester, and isothiocyanate groups) is rendered acidic due to its position between three electron-withdrawing groups (phenyl, ester, and isothiocyanate). Under basic conditions, this proton can be abstracted to form an enolate or a related stabilized carbanion. This carbanion could then act as a nucleophile itself in subsequent reactions or undergo rearrangement.
Steric Effects: The presence of both a phenyl group and a methyl ester group on the same carbon atom creates significant steric bulk around the isothiocyanate functional group. This steric hindrance can modulate the rate of nucleophilic attack. While the electronic effects activate the isothiocyanate, the steric bulk may slow the approach of large or sterically demanding nucleophiles. This interplay between activating electronic effects and hindering steric effects can be exploited to achieve selectivity in reactions. For instance, a reaction with a small, highly reactive nucleophile might proceed readily, whereas a reaction with a bulkier nucleophile might be significantly slower or require more forcing conditions. Studies on other isothiocyanates have shown that steric hindrance plays a role in their inhibitory activity and reactivity. nih.gov
Intramolecular Interactions and Neighboring Group Effects
The spatial arrangement of the isothiocyanate, ester, and phenyl groups in this compound allows for significant intramolecular interactions that can modulate its reactivity. Neighboring group participation (NGP) is a key concept in understanding these effects. NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. This interaction can lead to enhanced reaction rates and specific stereochemical outcomes.
In the case of this compound, several potential neighboring group effects can be postulated:
Participation of the Isothiocyanate Group: The sulfur and nitrogen atoms of the isothiocyanate group possess lone pairs of electrons that could potentially participate in intramolecular reactions. For instance, in nucleophilic substitution reactions at the alpha-carbon, the nitrogen or sulfur atom could act as an internal nucleophile, leading to the formation of a transient cyclic intermediate. This type of anchimeric assistance can significantly accelerate the rate of reaction compared to a similar compound lacking the isothiocyanate group.
Influence of the Phenyl Group: The pi electrons of the phenyl ring can also engage in neighboring group participation, stabilizing a developing positive charge at the alpha-carbon through the formation of a phenonium ion intermediate. This delocalization of charge can influence the rate and stereoselectivity of reactions.
Role of the Ester Carbonyl: The carbonyl oxygen of the methyl ester group also has lone pairs that could interact with an electrophilic center, although this is generally less common than participation by sulfur or nitrogen.
These potential intramolecular interactions suggest that the reactivity of this compound is likely to be more complex than that of simpler alkyl isothiocyanates or phenylacetates.
Reactivity at the Ester Carbonyl and Alpha-Carbon Positions
The presence of both an ester carbonyl and a reactive alpha-carbon provides two primary sites for chemical attack, with the specific reaction conditions determining the outcome.
The ester carbonyl group is an electrophilic center susceptible to nucleophilic acyl substitution. Reactions with nucleophiles such as water (hydrolysis), alcohols (transesterification), and amines (aminolysis) would lead to the cleavage of the ester bond and the formation of phenyl(isothiocyanato)acetic acid or its corresponding derivatives. The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent isothiocyanate and phenyl groups, which can enhance its electrophilicity.
The alpha-carbon is positioned between two electron-withdrawing groups (the ester and the isothiocyanate) and a phenyl ring. This substitution pattern makes the alpha-proton acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This enolate-like intermediate can then react with various electrophiles, allowing for the introduction of new substituents at the alpha-position. The reactivity at this position is a cornerstone of its potential use in organic synthesis for building more complex molecular architectures.
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of its behavior based on studies of analogous compounds.
Kinetic studies would be instrumental in quantifying the impact of the neighboring group effects discussed earlier. For example, comparing the rate of solvolysis of a derivative of this compound with a suitable control compound lacking the participating group would provide a quantitative measure of anchimeric assistance.
Table 1: Hypothetical Kinetic Data for Solvolysis
| Compound | Relative Rate of Solvolysis |
| Methyl (phenyl)acetate | 1 |
| This compound | >1 (expected due to NGP) |
Thermodynamic studies would provide insight into the stability of the compound and the position of equilibrium in its reactions. The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions such as hydrolysis or isomerization would be crucial for optimizing reaction conditions and predicting product distributions.
Table 2: Hypothetical Thermodynamic Parameters for Hydrolysis
| Parameter | Value |
| ΔH° (Enthalpy) | >0 (endothermic) / <0 (exothermic) |
| ΔS° (Entropy) | >0 (disfavored) / <0 (favored) |
| ΔG° (Gibbs Free Energy) | >0 (non-spontaneous) / <0 (spontaneous) |
Further experimental and computational studies are necessary to fully elucidate the intricate reactivity of this compound and to populate such data tables with concrete values. These investigations would provide a deeper understanding of its chemical personality and unlock its full potential in synthetic applications.
Advanced Characterization and Analytical Methodologies for Methyl Isothiocyanato Phenyl Acetate
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Methyl isothiocyanato(phenyl)acetate, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, advanced 2D NMR experiments are required for the definitive assignment of the complex structure of this compound.
2D NMR: Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the phenyl ring and any potential long-range couplings. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This would unequivocally establish the connectivity between the methyl group, the carbonyl carbon, the phenyl ring, and the isothiocyanate moiety. For instance, an HMBC correlation would be expected between the methyl protons and the ester carbonyl carbon. Data from related compounds like p-cresyl phenyl acetate (B1210297) illustrates the typical chemical shifts for the acetate and phenyl protons. researchgate.net
Solid-State NMR (ssNMR): For this compound in its solid, crystalline form, ssNMR can provide insights into its conformation and molecular dynamics. rsc.orgnih.gov Techniques like Magic-Angle Spinning (MAS) are employed to overcome the spectral broadening seen in solids, yielding higher resolution spectra. nih.gov ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra, and for analyzing the rotational dynamics of specific groups, such as the methyl group. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound * Predicted values based on analogous structures like p-cresyl phenyl acetate. researchgate.net
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-H (aromatic) | 7.20–7.40 (multiplet) | 127–134 |
| -CH₂- (benzyl) | ~3.60 (singlet) | ~41 |
| -OCH₃ (methyl) | ~3.80 (singlet) | ~55 |
| C=O (ester) | - | ~171 |
| N=C=S (isothiocyanate) | - | ~135 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound, HRMS would confirm its molecular formula by providing a precise mass for the molecular ion.
Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate fragmentation pathways, which serve as a structural fingerprint. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate the parent ion with minimal initial fragmentation. nih.govresearchgate.net Subsequent collision-induced dissociation would reveal characteristic losses. Expected fragmentation patterns for this compound would include:
Cleavage of the ester group, leading to fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Fragmentation of the phenylacetate (B1230308) structure, potentially yielding a stable tropylium (B1234903) ion (m/z 91).
Cleavage related to the isothiocyanate group, a key structural feature.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₉NO₂S) Calculated values.
| Ion Species | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | 208.0427 | Protonated Molecular Ion |
| [M+Na]⁺ | 230.0246 | Sodium Adduct |
| [M-OCH₃]⁺ | 176.0165 | Loss of methoxy radical |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically found around 2100 cm⁻¹. chempap.orgnist.gov This band is often split due to Fermi resonance, a phenomenon observed in many aromatic isothiocyanates. chempap.orgnih.gov Another key absorption would be the strong carbonyl (C=O) stretch of the ester group, expected in the region of 1735-1750 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the -N=C=S symmetric stretch is often more prominent in the Raman spectrum than in the IR. nih.govnih.gov Aromatic ring vibrations also give rise to characteristic bands in both IR and Raman spectra. nih.gov
Table 3: Key Vibrational Frequencies for this compound * Frequencies based on characteristic values for isothiocyanate and ester functional groups. chempap.orgnist.govnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050–2150 | Strong (IR) |
| Ester (C=O) | Stretch | 1735–1750 | Strong (IR) |
| Ester (C-O) | Stretch | 1150–1250 | Strong (IR) |
| Aromatic (C=C) | Stretch | 1450–1600 | Medium to Weak |
| Aromatic (C-H) | Out-of-plane bend | 690–900 | Strong (IR) |
Chromatographic and Hyphenated Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are paramount for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable for purity determination and quantification.
Method development would involve optimizing several parameters:
Stationary Phase: A C18 or C8 column is typically effective for separating moderately polar aromatic compounds.
Mobile Phase: A gradient elution using a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be required to achieve good separation.
Detection: The phenyl ring provides strong UV absorbance, making a UV detector set at a wavelength around 254 nm a suitable choice.
Validation of the developed HPLC method would be performed to ensure its reliability, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 4: Representative HPLC Method Parameters for Analysis of this compound * Hypothetical method based on standard practices for similar aromatic compounds.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net The suitability of GC for this compound depends on its volatility and thermal stability. Given its structure, it is likely amenable to GC analysis.
GC coupled with a Flame Ionization Detector (FID) would be suitable for routine purity checks, while GC coupled to a Mass Spectrometer (GC-MS) would provide definitive identification of the main peak and any impurities by comparing their mass spectra to libraries or by analyzing their fragmentation patterns. researchgate.netnih.govnih.gov The choice of GC column is critical; a mid-polarity column (e.g., one containing a phenyl-substituted polysiloxane) would be a logical starting point for method development.
Table 5: Representative GC-MS Method Parameters for Analysis of this compound * Hypothetical method based on standard practices. researchgate.netnih.gov
| Parameter | Condition |
| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Coupling of Chromatographic Techniques with Mass Spectrometry (LC-MS, GC-MS)
The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of isothiocyanates like this compound, offering high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a robust method for the analysis of a wide range of isothiocyanates. nih.govacs.org It is particularly advantageous for analyzing thermally labile or non-volatile isothiocyanates. acs.org For the analysis of this compound, a reversed-phase LC system would likely be employed, coupled with a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net ESI is a soft ionization technique that can generate protonated molecules [M+H]+ or adducts (e.g., [M+Na]+), which are then detected by the mass analyzer. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns. nih.gov However, the inherent reactivity and potential instability of isothiocyanates can present challenges. To overcome this and to improve ionization efficiency, derivatization is often employed prior to LC-MS analysis. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile isothiocyanates. acs.org Given the "acetate" moiety, this compound is expected to have sufficient volatility for GC analysis. In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and then separated on a capillary column before entering the mass spectrometer. mdpi.com Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for identification. However, a significant drawback of GC analysis for some isothiocyanates is their thermal instability, which can lead to degradation or rearrangement in the hot injection port. acs.orgnih.gov For instance, some isothiocyanates are known to convert to their corresponding thiocyanates or other degradation products at elevated temperatures. nih.gov
The table below summarizes typical parameters for the analysis of isothiocyanates using LC-MS and GC-MS, which would be applicable for the analysis of this compound.
| Parameter | LC-MS | GC-MS |
| Column | Reversed-phase C18 | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water with formic acid | Helium |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for identification | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
| Derivatization | Often employed to improve stability and ionization efficiency (e.g., with N-acetyl-l-cysteine) | Can be used, but less common for volatile isothiocyanates |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
As of the current literature, no publicly available X-ray crystallographic data for this compound could be found. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided at this time.
Should a crystalline form of this compound be obtained, X-ray crystallography would be the definitive method to elucidate its three-dimensional structure in the solid state. This powerful technique would provide precise information on the geometry of the isothiocyanate group, the phenyl ring, and the acetate moiety, as well as intermolecular interactions within the crystal lattice.
Derivatization Strategies for Enhanced Analytical Performance in Complex Matrices
The analysis of this compound in complex biological or environmental matrices can be challenging due to low concentrations and interference from other compounds. Derivatization is a chemical modification strategy employed to improve the analytical properties of target analytes, such as their stability, chromatographic retention, and detector response. researchgate.netnih.gov For isothiocyanates, derivatization is particularly useful for enhancing their detectability in LC-MS and overcoming the volatility issues in GC. researchgate.netmdpi.com
Several derivatization strategies are applicable to the isothiocyanate functional group in this compound:
Reaction with Thiols: Isothiocyanates readily react with thiol-containing compounds to form dithiocarbamates. A common derivatizing agent is N-acetyl-l-cysteine (NAC) . nih.govacs.org The resulting NAC-adduct is less volatile and more amenable to LC-MS analysis, often showing improved ionization efficiency in ESI mode. nih.govacs.org This method allows for the simultaneous analysis of various isothiocyanates. nih.gov
Cyclocondensation Reactions: A highly specific and sensitive method involves the cyclocondensation of isothiocyanates with 1,2-benzenedithiol . mdpi.comnih.gov This reaction forms a stable, UV-active derivative, 1,3-benzodithiole-2-thione, which can be quantified by HPLC with UV detection or by GC-MS. mdpi.comnih.gov This method is advantageous as it is highly selective for the isothiocyanate group. mdpi.com
Formation of Thioureas: Isothiocyanates react with primary and secondary amines to form substituted thioureas. nih.govrsc.org Using ammonia (B1221849) or specific amines as derivatizing agents can yield thiourea (B124793) derivatives that are suitable for LC-MS analysis. nih.gov The thiourea moiety can provide a chromophore for UV detection and can produce characteristic fragment ions in MS/MS analysis. nih.govnih.gov For instance, derivatization with reagents like 3-pyridyl isothiocyanate has been shown to be effective for the analysis of amines, and conversely, amines can be used to derivatize isothiocyanates. nih.govresearchgate.net
The following table summarizes these derivatization strategies for enhancing the analysis of isothiocyanates.
| Derivatizing Agent | Resulting Product | Analytical Advantage |
| N-acetyl-l-cysteine (NAC) | Dithiocarbamate (B8719985) adduct | Increased stability, improved ionization for LC-MS nih.govacs.org |
| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | High selectivity, sensitive detection by HPLC-UV or GC-MS mdpi.comnih.gov |
| Ammonia/Amines | Substituted Thiourea | Suitable for LC-MS, provides UV chromophore nih.govresearchgate.net |
These derivatization strategies significantly improve the robustness and sensitivity of analytical methods for the determination of this compound in challenging sample matrices.
Theoretical and Computational Investigations of Methyl Isothiocyanato Phenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of investigations.
For methyl isothiocyanato(phenyl)acetate, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).
Calculate Electronic Properties: Investigate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These are crucial for predicting reactivity. For instance, studies on other phenyl isothiocyanates have utilized DFT to assess their anticancer potential. keyorganics.netresearchgate.net
Determine Reaction Energetics: Calculate the energy changes associated with chemical reactions, such as reaction enthalpies and activation energies for decomposition or reaction with other molecules. For example, DFT has been used to study the thermal decomposition mechanism of phenyl acetate (B1210297). sigmaaldrich.cn
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on actual published results.)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the this compound molecule, particularly around its single bonds, allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
This involves:
Potential Energy Surface (PES) Scanning: Systematically rotating specific dihedral angles of the molecule and calculating the energy at each step to map out the PES.
Locating Minima and Transition States: Identifying the low-energy conformers (local minima) and the transition states that connect them. This information is crucial for understanding the molecule's dynamic behavior. The conformational space of molecules like phenyl benzoate (B1203000) has been explored using these techniques. nih.gov
Reaction Mechanism Modeling and Transition State Characterization through Computational Approaches
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its hydrolysis, thermal decomposition, or reactions with nucleophiles.
This process typically includes:
Proposing Reaction Pathways: Identifying plausible mechanisms (e.g., concerted vs. stepwise).
Locating Transition States (TS): Finding the highest energy point along the reaction coordinate for each proposed step. The geometry and energy of the TS determine the activation energy and, thus, the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state correctly connects the reactants and products of a specific reaction step. Computational studies on the aminolysis of phenyl acetate have successfully used these methods to distinguish between different mechanistic pathways. researchgate.net A theoretical investigation into the reaction of phenyl carbonyl isothiocyanates with pyridines also highlights the power of these approaches in mechanism elucidation. wikipedia.orgrsc.org
Table 2: Hypothetical Reaction Energetics for a Reaction of this compound (Note: The following data is illustrative and not based on actual published results.)
| Reaction Parameter | Value (Gas Phase) | Value (Aqueous) | Unit |
|---|---|---|---|
| Activation Energy (Ea) | 120 | 105 | kJ/mol |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various types of molecular spectra, which can be used to interpret and assign experimental data.
For this compound, this would involve:
Predicting Vibrational Spectra: Calculating the infrared (IR) and Raman spectra based on the computed vibrational frequencies and intensities. This aids in the identification of characteristic functional group vibrations.
Predicting NMR Spectra: Calculating the chemical shifts (¹H and ¹³C) and coupling constants.
Predicting Electronic Spectra: Using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum, which is related to the electronic transitions within the molecule. The correlation of calculated and experimental spectroscopic data has been successfully applied to other complex organic molecules.
Synthetic Applications and Chemical Transformations of Methyl Isothiocyanato Phenyl Acetate
Precursor in the Synthesis of Diverse Organic Scaffolds
The inherent reactivity of the isothiocyanate functional group, characterized by the electrophilic carbon atom, makes methyl isothiocyanato(phenyl)acetate an ideal starting material for creating a wide array of organic structures. It readily undergoes addition reactions with various nucleophiles, leading to intermediates that can be cyclized to form stable heterocyclic rings.
The dual functionality of this compound is strategically employed in the synthesis of numerous pharmacologically relevant heterocycles. The isothiocyanate group serves as a reliable anchor for building these ring systems through cyclocondensation reactions.
Thiazolidinones: The synthesis of the thiazolidinone core can be efficiently achieved using isothiocyanate precursors. acs.orgnih.gov A primary route involves the reaction of this compound with α-amino acids. In this process, the amino group of the amino acid attacks the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, driven by the attack of the carboxylate on the thiocarbonyl group and reaction with a coupling agent or via reaction with α-haloacetyl halides, yields the substituted thiazolidinone ring. scilit.commdpi.com Another established method is the reaction with compounds containing both amine and thiol functionalities. nih.govnih.gov For example, reaction with ethyl bromoacetate (B1195939) after the formation of a thiourea can lead to the thiazolidinone core. acs.org
Thiazoles: Thiazole (B1198619) derivatives are readily accessible from isothiocyanates. researchgate.netnih.gov A common strategy involves the initial conversion of this compound into a thiourea derivative by reacting it with a primary amine. This resulting thiourea can then undergo a Hantzsch-type condensation with an α-haloketone to furnish the thiazole ring. nih.govresearchgate.net Furthermore, thiosemicarbazides derived from isothiocyanates are key intermediates for thiazole synthesis; their reaction with reagents like ethyl bromoacetate or chloroacetyl chloride leads to various substituted thiazoles. nih.gov
Quinazolines: this compound is an effective reagent for constructing the quinazoline (B50416) skeleton, a core structure in many bioactive compounds. nih.govmdpi.com The most direct approach involves its reaction with anthranilic acid or its derivatives. nih.gov The amino group of anthranilic acid adds to the isothiocyanate, forming a 2-thioureidobenzoic acid intermediate. This intermediate can then be cyclized under acidic or thermal conditions to afford 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones. nih.govmdpi.com Subsequent S-alkylation and further modifications can be performed to generate a variety of quinazoline derivatives. researchgate.net
Pyridines: The construction of substituted pyridine (B92270) rings can be facilitated by the reactivity of the isothiocyanate group. nih.govijpsonline.com this compound can participate in multi-component reactions with compounds possessing active methylene (B1212753) groups. For instance, reaction with an enamine or a β-dicarbonyl compound in the presence of a suitable nitrogen source, such as ammonium (B1175870) acetate (B1210297), can lead to the formation of highly substituted pyridine derivatives through a series of condensation and cyclization steps. nih.gov
| Heterocycle | Key Reactant(s) | General Reaction Type | Ref. |
| Thiazolidinone | α-Amino acids, α-Haloacetates | Addition-Intramolecular Cyclization | acs.orgnih.govscilit.com |
| Thiazole | Amines, α-Haloketones | Addition followed by Hantzsch Synthesis | nih.govnih.gov |
| Quinazoline | Anthranilic Acid Derivatives | Addition-Cyclocondensation | nih.govmdpi.comresearchgate.net |
| Pyridine | Active Methylene Compounds, Enamines | Multi-component Condensation | nih.govijpsonline.com |
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for building molecular complexity in a single synthetic operation by combining multiple bond-forming events without isolating intermediates. nih.gov this compound is an excellent substrate for initiating such cascades.
An organocatalytic asymmetric Michael addition of a nucleophile to a suitable acceptor, followed by an intramolecular cyclization involving the isothiocyanate group, represents a typical cascade. For example, a reaction between a 3-substituted indole (B1671886) and this compound, catalyzed by a chiral amine-thiocarbamate, could initiate a Michael addition followed by a cyclization/cascade reaction to produce complex polycyclic spiro-heterocycles in a highly stereocontrolled manner. nih.gov The reaction sequence begins with the nucleophilic attack on the isothiocyanate carbon, forming a thiourea intermediate that is primed for subsequent intramolecular transformations, leading to polyfunctionalized molecules with multiple stereocenters. nih.govnih.gov
Role in Multi-Component Reactions for Chemical Library Generation
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. nih.govbeilstein-journals.org These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate large libraries of structurally diverse molecules. nih.govfrontiersin.org
This compound serves as a key component in MCRs for synthesizing diverse heterocyclic libraries. Its electrophilic nature allows it to trap nucleophilic intermediates generated in situ. For instance, in a variation of the Biginelli or Ugi reaction, this compound can act as the isothiocyanate component, reacting with an amine, a carbonyl compound, and another nucleophile to produce complex, drug-like molecules in a single step. acs.org The ability to systematically vary each of the starting components allows for the generation of large chemical libraries for high-throughput screening. The development of DNA-encoded libraries (DELs) has also utilized isothiocyanate intermediates for the divergent synthesis of various N-heterocycles, demonstrating the power of this approach in creating molecular diversity. rsc.org
Development of Novel Reagents and Intermediates for Advanced Organic Synthesis
Beyond its direct use in heterocycle synthesis, this compound is a precursor for creating novel reagents and specialized intermediates. The unique combination of its functional groups allows for the design of sophisticated molecular tools for organic synthesis.
Reaction of this compound with hydrazides, such as Girard's T reagent, can produce advanced ligands like N-{[(phenylamino)thioxomethyl]hydrazinocarbonylmethyl}trimethylammonium chloride (PTHAC). nih.gov These thiosemicarbazide-based ligands are capable of forming stable complexes with various transition metals, which can be used as catalysts or for analytical purposes. nih.gov
Outlook and Emerging Research Frontiers for Methyl Isothiocyanato Phenyl Acetate
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgchemrxiv.orgnih.gov A significant push in modern synthetic chemistry is the development of greener and more sustainable alternatives. bohrium.comnih.gov For Methyl isothiocyanato(phenyl)acetate, this translates to exploring pathways that minimize waste, avoid toxic chemicals, and utilize renewable resources.
Future research will likely focus on:
Elemental Sulfur-Based Methods: Utilizing elemental sulfur as the sulfur source is a highly atom-economical and environmentally friendly approach. bohrium.commdpi.com Recent advancements have shown the potential of sulfur in conjunction with various catalysts or activation methods for the synthesis of isothiocyanates. bohrium.commdpi.com Adapting these methods for the specific synthesis of α-isothiocyanato α-aryl esters from readily available starting materials like α-amino acids or α-halo esters represents a promising and sustainable research direction.
One-Pot Syntheses in Aqueous Media: Conducting reactions in water is a cornerstone of green chemistry. The development of one-pot procedures that start from simple precursors and proceed in aqueous solutions would significantly enhance the sustainability profile of this compound synthesis. researchgate.net
Avoiding Toxic Reagents: Research will continue to move away from hazardous reagents. rsc.orgchemrxiv.orgnih.gov This includes the development of novel thiocarbonyl transfer reagents that are safer to handle and produce less toxic byproducts. chemrxiv.org
| Synthetic Approach | Key Features | Sustainability Advantages |
| Elemental Sulfur | Atom-economical, readily available sulfur source. | Reduces reliance on toxic sulfur-containing reagents. |
| One-Pot Aqueous Synthesis | Reactions performed in water, often with simplified workup. | Minimizes organic solvent waste and improves safety. |
| Novel Thiocarbonyl Reagents | Designed to be less toxic and more efficient. | Enhances operator safety and reduces environmental impact. |
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient synthetic strategies. For the formation and reactions of this compound, detailed mechanistic investigations will be a key research frontier.
Key areas for mechanistic exploration include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into transition states, reaction pathways, and the role of catalysts in the formation of the isothiocyanate group at the α-position of the phenylacetate (B1230308) moiety.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can be employed to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms.
Kinetics and Isotope Labeling Studies: These classical methods will remain vital for elucidating reaction pathways and determining rate-determining steps in both the synthesis and subsequent reactions of the target molecule.
A deeper understanding of the mechanisms governing the formation of this compound will enable chemists to fine-tune reaction conditions for higher yields, selectivity, and efficiency.
Advanced Catalyst Development for Specific and Selective Transformations
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalysts will be paramount for unlocking the full potential of this compound as a synthetic building block.
Future research in this area will likely concentrate on:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. acs.org Exploring its application for the synthesis of α-isothiocyanato esters from various precursors under mild conditions is a promising avenue. acs.org
Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and low toxicity. Developing novel organocatalysts for the asymmetric synthesis of chiral α-isothiocyanato esters is a significant area of interest. rsc.org
Dual Catalysis Systems: Combining different catalytic modes, such as photoredox and transition metal catalysis, can enable novel and challenging transformations. Such dual catalytic systems could be employed for the direct C-H functionalization of phenylacetic acid derivatives to introduce the isothiocyanate group.
| Catalyst Type | Potential Application for this compound | Advantages |
| Photoredox Catalysts | Synthesis from readily available precursors under mild conditions. | Use of visible light as a renewable energy source. |
| Organocatalysts | Enantioselective synthesis of chiral analogues. | Metal-free, often less sensitive to air and moisture. |
| Dual Catalysis Systems | Novel and direct synthetic routes, e.g., C-H isothiocyanation. | Access to previously challenging transformations. |
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering enhanced safety, efficiency, and scalability. The integration of this compound synthesis into these modern paradigms is an important research frontier.
The benefits of this integration include:
Enhanced Safety: The handling of potentially hazardous reagents and intermediates can be performed in a closed and controlled flow system, minimizing operator exposure.
Improved Efficiency and Scalability: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Scaling up production is often more straightforward in a continuous flow setup compared to batch processes.
Rapid Reaction Optimization: Automated systems can perform numerous experiments in a short period, accelerating the optimization of reaction conditions for the synthesis of this compound and its derivatives.
The development of robust and reliable flow chemistry protocols will be crucial for the efficient and safe production of this and other functionalized isothiocyanates on a larger scale.
Exploration of Stereoselective Synthesis and Chiral Induction
The introduction of a chiral center at the α-position of this compound would open up new avenues for its application in the synthesis of enantiomerically pure bioactive molecules. Therefore, the development of stereoselective synthetic methods is a critical emerging frontier.
Key research directions in this area are:
Asymmetric Catalysis: The design and application of chiral catalysts, including transition metal complexes and organocatalysts, to induce high levels of enantioselectivity in the formation of the C-NCS bond.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting material to direct the stereochemical outcome of the isothiocyanation reaction, followed by their removal.
Kinetic Resolution: The development of methods for the kinetic resolution of a racemic mixture of this compound, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the enantiomers.
The ability to synthesize enantiomerically pure this compound will significantly expand its utility as a chiral building block in asymmetric synthesis.
Q & A
Q. What are the common synthetic routes for Methyl Isothiocyanato(phenyl)acetate, and what reaction conditions optimize yield?
- Methodological Answer : this compound can be synthesized via two primary routes:
Thiophosgene Route : Reacting the corresponding amine precursor with thiophosgene under mild conditions (e.g., dimethylbenzene as a solvent, 25–40°C). This method achieves moderate yields (~60–70%) and requires careful control of stoichiometry to minimize byproducts .
Carbon Disulfide (CS₂) Method : Using CS₂ with di-tert-butyl dicarbonate as a catalyst. This approach avoids highly toxic thiophosgene and operates at room temperature but may require extended reaction times (12–24 hours) .
Key Optimization Factors :
- Temperature control (20–40°C) to prevent decomposition of the isothiocyanato group.
- Use of anhydrous solvents to avoid hydrolysis.
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to isolate the product .
Q. What spectroscopic techniques are employed for characterizing this compound?
- Methodological Answer : A combination of spectroscopic methods is critical for structural elucidation:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy group), δ 7.2–7.5 ppm (aromatic protons), and δ 4.2–4.5 ppm (acetate methylene) confirm the ester and phenyl moieties.
- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~125–140 ppm (aromatic carbons) .
- IR Spectroscopy : Strong absorption at ~2100–2150 cm⁻¹ (N=C=S stretching) confirms the isothiocyanato group .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., m/z calculated for C₁₀H₉NO₂S: 223.04) .
Advanced Research Questions
Q. How does the isothiocyanato group influence reactivity in nucleophilic addition reactions?
- Mechanistic Analysis : The isothiocyanato (-N=C=S) group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). For example:
- Thiourea Formation : Reaction with primary amines (e.g., benzylamine) yields thiourea derivatives, confirmed by IR loss of the N=C=S peak and new N-H stretches (~3300 cm⁻¹) .
- Kinetic Studies : Second-order rate constants for amine addition vary with substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring reduce reactivity) .
Table 1 : Comparative Reactivity with Nucleophiles
| Nucleophile | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Benzylamine | 2 | 85 | <5% |
| Thiophenol | 4 | 72 | 10–15% |
| Water | 24 | <1 | Hydrolysis dominant |
| Data derived from controlled experiments under inert conditions . |
Q. What strategies mitigate safety risks when handling this compound in laboratory settings?
- Safety Protocol :
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 0.1 ppm for similar isothiocyanates) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability .
- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution, followed by adsorption with vermiculite .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
- Computational Workflow :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases suggest viable precursors (e.g., phenylacetic acid derivatives) and intermediates .
- DFT Calculations : Predict reaction transition states (e.g., nucleophilic attack on -N=C=S) and activation energies. For example, B3LYP/6-31G(d) level calculations align with experimental kinetic data .
- Solvent Effects : COSMO-RS models optimize solvent selection (e.g., toluene vs. DMF) for improved yield .
Key Research Challenges
- Contradictions in Data : Some studies report varying yields for the CS₂ method (55–70%), likely due to differences in solvent purity or amine precursor quality .
- Unresolved Mechanisms : The role of trifluoromethyl groups (in analogous compounds) in stabilizing transition states remains under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
